1H-indol-5-yl 2,2-dimethylpropanoate
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Overview
Description
1H-indol-5-yl 2,2-dimethylpropanoate is a compound belonging to the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities such as antiviral, anticancer, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific applications.
Preparation Methods
The synthesis of 1H-indol-5-yl 2,2-dimethylpropanoate typically involves the esterification of 1H-indole-5-carboxylic acid with 2,2-dimethylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or methanesulfonic acid under reflux conditions . Industrial production methods may involve continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
1H-indol-5-yl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1H-indol-5-yl 2,2-dimethylpropanoate has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex indole derivatives.
Biology: The compound is used in studies related to cell signaling and metabolic pathways.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-indol-5-yl 2,2-dimethylpropanoate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and immune responses . The ester group may undergo hydrolysis, releasing active metabolites that further interact with biological targets.
Comparison with Similar Compounds
Similar compounds to 1H-indol-5-yl 2,2-dimethylpropanoate include:
1H-indole-3-carboxylate: Known for its role in synthesizing biologically active molecules.
1H-indole-2-carboxylate: Exhibits similar chemical reactivity but differs in biological activity.
1H-indole-5-carboxylate: Shares structural similarities but has distinct applications in medicinal chemistry
This compound stands out due to its unique ester group, which imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1H-indol-5-yl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)12(15)16-10-4-5-11-9(8-10)6-7-14-11/h4-8,14H,1-3H3 |
InChI Key |
BGSXXISWBJJUFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
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